molecular formula C17H19NO3 B495840 N-[2-(2-phenoxyethoxy)phenyl]propanamide

N-[2-(2-phenoxyethoxy)phenyl]propanamide

Cat. No.: B495840
M. Wt: 285.34g/mol
InChI Key: QANCJKGVSIUDPF-UHFFFAOYSA-N
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Description

N-[2-(2-Phenoxyethoxy)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenoxyethoxy group at the ortho position of the phenyl ring. Compounds such as N-((2-(2-phenoxyethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 20, ) share critical structural motifs, including the phenoxyethoxy moiety, which is associated with modulating receptor binding and activity . The phenoxyethoxy group likely enhances lipophilicity and steric interactions, influencing pharmacokinetic properties such as membrane permeability and target engagement.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34g/mol

IUPAC Name

N-[2-(2-phenoxyethoxy)phenyl]propanamide

InChI

InChI=1S/C17H19NO3/c1-2-17(19)18-15-10-6-7-11-16(15)21-13-12-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

QANCJKGVSIUDPF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Size and Yield: Branched alkoxy groups (e.g., isopropoxy in Compound 21) correlate with higher synthetic yields (81%) compared to linear or bulky substituents (e.g., 68% for phenoxyethoxy in Compound 20) .
  • Melting Points : Bulky cycloalkylmethoxy groups (e.g., cyclohexylmethoxy in Compound 46) result in higher melting points (108–110°C), suggesting increased crystallinity, whereas smaller alkoxy groups (e.g., isopropoxy) yield lower melting points (66–68°C) .
  • TRPV1 Antagonism: The phenoxyethoxy group in Compound 20 may enhance receptor binding via π-π stacking with aromatic residues in the TRPV1 channel, while sulfonamide groups facilitate hydrogen bonding .

Sulfonamide-Modified Propanamides

Compounds 20–24 () incorporate sulfonamide groups, which influence both synthetic outcomes and intermolecular interactions:

Compound ID Sulfonamide Substituent Yield (%) Melting Point (°C) Notable Features Reference
20 (Ev3) N-(4-Methylbenzyl)phenylsulfonamido 82 85–90 Dual sulfonamide groups, high purity
23 (Ev3) 4-Fluoro-N-(4-fluorobenzyl) 85 92–98 Fluorine atoms enhancing metabolic stability

Key Observations :

  • Dual Sulfonamide Groups : Compound 20 () demonstrates the feasibility of incorporating multiple sulfonamide moieties without significant yield reduction (82%), though steric hindrance may limit further modifications .

Aryl and Heteroaryl Propanamides

and describe propanamides with aryl and heteroaryl substituents, broadening SAR insights:

  • Compound 14 (): 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide introduces an aromatic amino group, reducing molecular symmetry and likely impacting solubility (PSA = 51.18 Ų) .

Key Observations :

  • Amino Substituents: Aromatic amino groups () may introduce hydrogen-bonding capabilities, though at the cost of reduced metabolic stability .

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Phenoxyethoxy vs. Cycloalkylmethoxy: The phenoxyethoxy group (Compound 20, ) offers a balance between lipophilicity (logP ~3–4) and steric bulk, favoring TRPV1 antagonism. In contrast, cyclohexylmethoxy (Compound 46, ) may overly increase hydrophobicity, reducing aqueous solubility .
  • Sulfonamide vs. Acrylamide : Sulfonamide-containing analogs () exhibit higher melting points and stability compared to acrylamide derivatives (), which are prone to hydrolysis .

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